BE“GHE Foundational & Exploratory

Check Availability & Pricing

Molecular formula and weight of 1-(2-
Trifluoromethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-(2-
Compound Name:

Trifluoromethoxyphenyl)piperazine

Cat. No.: B188941

Technical Guide: 1-(2-
Trifluoromethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical properties of 1-(2-
Trifluoromethylphenyl)piperazine, an organic compound belonging to the phenylpiperazine
class. While its isomer, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is a well-documented
psychoactive substance, there is a significant lack of publicly available information regarding
the specific pharmacological and toxicological properties of the 2-trifluoromethylphenyl isomer.
This document summarizes the known data for 1-(2-Trifluoromethylphenyl)piperazine and
highlights areas where further research is needed.

Chemical and Physical Data

The fundamental molecular and physical properties of 1-(2-Trifluoromethylphenyl)piperazine
and its hydrochloride salt are summarized below.
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Property Value
Molecular Formula Ci1Hi3FsN:2
Molecular Weight (Free Base) 230.23 g/mol
Molecular Weight (HCI Salt) 266.7 g/mol

0-TFMPP, ortho-TFMPP, 1-(o-

Synonyms . ) )
Trifluoromethylphenyl)piperazine, 2-TFMPP

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 1-(2-
Trifluoromethylphenyl)piperazine are not readily available in the scientific literature. However, a
general synthetic route can be proposed based on established methods for the synthesis of N-
arylpiperazines. One plausible approach involves the nucleophilic substitution reaction between
2-chlorobenzotrifluoride and piperazine.

A patent for the synthesis of a related compound, 1-(2-((2-
(trifluoromethyl)phenyl)thio)phenyl)piperazine, suggests a palladium-catalyzed coupling
reaction, which could be another potential synthetic strategy. It is important to note that specific
reaction conditions, such as solvents, temperature, and catalysts, would require optimization
for the synthesis of 1-(2-Trifluoromethylphenyl)piperazine.
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Proposed Synthesis Workflow for 1-(2-Trifluoromethylphenyl)piperazine
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A potential synthetic pathway for 1-(2-Trifluoromethylphenyl)piperazine.

Mechanism of Action and Signaling Pathways

The physiological and toxicological properties of 1-(2-Trifluoromethylphenyl)piperazine are not
currently known. Extensive research has been conducted on its isomer, 1-(3-
Trifluoromethylphenyl)piperazine (TFMPP), which acts as a non-selective serotonin receptor
agonist and a serotonin-releasing agent. However, due to the principles of structure-activity
relationships, it cannot be assumed that the 2-isomer possesses the same pharmacological
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profile. The position of the trifluoromethyl group on the phenyl ring can significantly alter the
compound's affinity and efficacy at various receptors.

Without experimental data, any depiction of a signaling pathway for 1-(2-
Trifluoromethylphenyl)piperazine would be purely speculative. Further research, including
receptor binding assays and functional studies, is required to elucidate its mechanism of action.

Conclusion and Future Directions

This technical guide consolidates the currently available information on 1-(2-
Trifluoromethylphenyl)piperazine. While its basic chemical properties are defined, a significant
knowledge gap exists regarding its synthesis, pharmacology, and toxicology. For researchers
and drug development professionals, this compound represents an area ripe for investigation.
Future studies should focus on:

Development and optimization of a reliable synthetic protocol.

In vitro receptor binding and functional assays to determine its pharmacological profile.

In vivo studies to understand its pharmacokinetic and pharmacodynamic properties.

Toxicological assessments to ascertain its safety profile.

Such research will be crucial in understanding the potential applications or risks associated
with this particular isomer of trifluoromethylphenylpiperazine.

 To cite this document: BenchChem. [Molecular formula and weight of 1-(2-
Trifluoromethoxyphenyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188941#molecular-formula-and-weight-of-1-2-
trifluoromethoxyphenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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